Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

Descripción general

Descripción

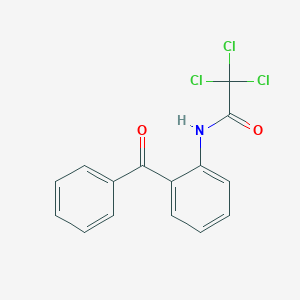

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyl group attached to an acetamide moiety, with three chlorine atoms attached to the acetamide carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- typically involves the reaction of 2-benzoylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trichloroacetamide group to simpler amides or amines.

Substitution: The chlorine atoms in the trichloroacetamide group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or simpler amides. Substitution reactions can result in the formation of various substituted acetamides.

Aplicaciones Científicas De Investigación

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the trichloroacetamide moiety can undergo nucleophilic attack. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-benzoylphenyl)acetamide: Lacks the trichloro group, leading to different reactivity and properties.

N-(2-benzoylphenyl)oxalamate: Contains an oxalamate group instead of the trichloroacetamide group, affecting its hydrogen bonding and steric interactions.

N1,N2-bis(2-benzoylphenyl)oxalamide: Features two benzoylphenyl groups, resulting in unique cooperative effects in hydrogen bonding.

Uniqueness

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and potential biological activities. The combination of the benzoyl and trichloroacetamide groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.

Actividad Biológica

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article explores the biological activity of this compound, detailing its mechanisms of action, related studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- features a trichloroacetamide moiety attached to a benzoylphenyl group. The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical transformations. The compound can undergo oxidation, reduction, and substitution reactions, which are critical for its biological activity and therapeutic applications.

The biological activity of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is primarily attributed to its ability to interact with specific molecular targets through:

- Hydrogen Bonding : The benzoyl group can form hydrogen bonds with biological macromolecules.

- Nucleophilic Attack : The trichloroacetamide moiety can participate in nucleophilic substitution reactions.

These interactions influence the compound's reactivity and its potential as a therapeutic agent.

Biological Activities

Research has indicated that Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- exhibits several biological activities:

- Antiviral Properties : Studies have shown that derivatives of this compound may possess antiviral effects, making it a candidate for further investigation in antiviral drug development.

- Anticancer Activity : The compound's structure suggests potential anticancer properties. Research is ongoing to evaluate its efficacy against various cancer cell lines .

- Anthelmintic Activity : Related compounds have been tested for their ability to paralyze helminthes such as Pheretima posthuma, indicating potential use in treating parasitic infections .

Table 1: Summary of Biological Activities

Notable Research Studies

- Synthesis and Evaluation : A study synthesized various acetamide derivatives and evaluated their biological activities. Among these, certain compounds demonstrated significant anthelmintic activity, suggesting a broader application for acetamide derivatives in parasitic treatment .

- Pharmacological Studies : Research focusing on urease inhibition revealed that acetamide-containing compounds showed promising results in inhibiting urease activity. This indicates potential applications in treating conditions like urinary tract infections where urease plays a role .

Comparative Analysis with Similar Compounds

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- can be compared with several structurally related compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(2-benzoylphenyl)acetamide | Lacks trichloro group; different reactivity | Lower anticancer activity |

| N-(4-nitrophenyl)acetamide | Contains nitro group; affects hydrogen bonding | Enhanced antibacterial effects |

| N1,N2-bis(2-benzoylphenyl)oxalamide | Two benzoyl groups; unique cooperative hydrogen bonding | Variable anticancer effects |

Propiedades

IUPAC Name |

N-(2-benzoylphenyl)-2,2,2-trichloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3NO2/c16-15(17,18)14(21)19-12-9-5-4-8-11(12)13(20)10-6-2-1-3-7-10/h1-9H,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIQXSOGQOERHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405660 | |

| Record name | Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35382-88-8 | |

| Record name | Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.